Stereospecific Enzyme Induction: (S)-(+)-Enantiomer Shows 3-Fold Higher Activity Than (R)-Antipode
In a direct comparative study, (S)-(+)-2-phenylpropionic acid induced rat liver bilirubin UDP-glucuronosyltransferase and lauric acid 12-hydroxylation (cytochrome P-452) to a significantly greater extent than its enantiomer. The (R)-(-)-enantiomer produced increases of only one-third of those observed for the (S)-(+)-form [1]. This strong stereospecificity indicates that the (S)-enantiomer is the primary driver of the observed inductive effects, a critical consideration for in vivo pharmacology and toxicology studies [1].
| Evidence Dimension | Enzyme Induction Activity (Bilirubin UDP-glucuronosyltransferase and Lauric Acid 12-Hydroxylation) |
|---|---|
| Target Compound Data | (S)-(+)-2-phenylpropionic acid: Greatest induction (reference value) |
| Comparator Or Baseline | (R)-(-)-2-phenylpropionic acid: One-third (approx. 33%) of the induction of the (S)-enantiomer |
| Quantified Difference | (R)-enantiomer induction is 33% of (S)-enantiomer induction |
| Conditions | In vivo rat model; hepatic enzyme activities measured after administration |
Why This Matters
This data is crucial for researchers using this compound as a pharmacological tool or metabolic probe, as substituting the (S)-form with the (R)-form or racemate would lead to a >3-fold underestimation of inductive effects, potentially confounding results.
- [1] Fournel, S., Caldwell, J., Magdalou, J., & Siest, G. (1986). Stereospecific induction of rat liver bilirubin UDPglucuronosyltransferase and lauric acid 12-hydroxylation by the isomers of 2-phenylpropionic acid. Biochimica et Biophysica Acta (BBA) - General Subjects, 882(3), 469–472. View Source
